molecular formula C9H10ClNO3 B136965 1-(3-Chloropropoxy)-3-nitrobenzene CAS No. 132636-13-6

1-(3-Chloropropoxy)-3-nitrobenzene

Cat. No. B136965
Key on ui cas rn: 132636-13-6
M. Wt: 215.63 g/mol
InChI Key: TUVHZIRZPUPODN-UHFFFAOYSA-N
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Patent
US06627648B1

Procedure details

Under a nitrogen atmosphere, a solution of 1-(3-chloropropoxy)-3-nitrobenzene (7.90 g, 36.64 mmol) in ethanol was added to 10% palladium on carbon in a Parr hydrogenation bottle. The mixture was hydrogenated on a Parr shaker. Because of very little hydrogen uptake, Raney® nickel (50% slurry in water) was carefully added to the reaction mixture and hydrogenation continued. When hydrogenation was complete the mixture was filtered through a mat of Celite® filter aid. The filtrate was concentrated on a rotary evaporator to an oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1.[H][H]>C(O)C.[Pd].[Ni]>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([NH2:12])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
ClCCCOC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a mat of Celite®
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator to an oil

Outcomes

Product
Name
Type
Smiles
ClCCCOC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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